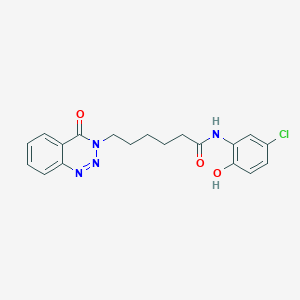

N-(5-chloro-2-hydroxyphenyl)-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide

Description

Properties

Molecular Formula |

C19H19ClN4O3 |

|---|---|

Molecular Weight |

386.8 g/mol |

IUPAC Name |

N-(5-chloro-2-hydroxyphenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide |

InChI |

InChI=1S/C19H19ClN4O3/c20-13-9-10-17(25)16(12-13)21-18(26)8-2-1-5-11-24-19(27)14-6-3-4-7-15(14)22-23-24/h3-4,6-7,9-10,12,25H,1-2,5,8,11H2,(H,21,26) |

InChI Key |

ZYAHKCVZBMVGEH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(N=N2)CCCCCC(=O)NC3=C(C=CC(=C3)Cl)O |

Origin of Product |

United States |

Preparation Methods

Core Structural Components and Synthetic Strategy

The compound comprises two key fragments:

-

Benzotriazinyl Hexanamide : Derived from 6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanoic acid or its equivalents.

-

5-Chloro-2-Hydroxyphenylamine : A substituted aniline derivative requiring careful handling due to the reactive hydroxyl and chloro groups.

The synthesis typically follows a convergent approach:

-

Benzotriazine Ring Formation : Cyclization of hydrazines with carbonyl compounds.

-

Hexanamide Synthesis : Activation of carboxylic acid derivatives (e.g., acid chlorides) for amide bond formation.

-

Coupling : Reaction of the benzotriazinyl hexanoyl chloride with the phenylamine under controlled conditions.

Synthesis of the Benzotriazinyl Hexanamide Moiety

The benzotriazinyl group is synthesized via cyclization reactions. A representative method involves:

For example, Vulcanchem’s synthesis of a related benzotriazinyl compound employs dichloromethane (DCM) as a solvent and 1-hydroxybenzotriazole (HOBt) as a coupling agent to enhance amide bond formation efficiency .

Preparation of 5-Chloro-2-Hydroxyphenylamine

The phenylamine precursor is synthesized through sequential halogenation and hydroxylation. Key steps include:

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | Nitration of chlorobenzene | Introduction of nitro group |

| 2 | Reduction (e.g., Fe/HCl) | Conversion to amine |

| 3 | Diazotization and hydroxylation | Installation of hydroxyl group |

A study by Tumosienė et al. demonstrates the synthesis of 5-chloro-2-hydroxyphenyl derivatives via electrophilic substitution, emphasizing the need for protective groups (e.g., methoxy) to prevent side reactions during subsequent coupling .

Amide Bond Formation and Coupling

The final coupling step involves reacting the benzotriazinyl hexanoyl chloride with 5-chloro-2-hydroxyphenylamine. Common methods include:

| Method | Reagents | Solvent | Yield |

|---|---|---|---|

| DCC/HOBt | Dicyclohexylcarbodiimide | THF or DCM | ~70–85% |

| EDCI/HOBt | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | DMF | ~75–90% |

A PubMed study highlights the use of EDCI and HOBt for activating carboxylic acids, enabling efficient amide bond formation under mild conditions .

Purification and Characterization

Post-synthesis, the compound undergoes rigorous purification:

Critical Challenges and Solutions

-

Hydroxyl Group Reactivity : The 2-hydroxyphenyl group may undergo oxidation or participation in side reactions. Solutions include:

-

Benzotriazine Stability : The triazine ring is sensitive to strong acids/bases. Mild coupling conditions (e.g., room temperature, anhydrous solvents) are essential .

Comparative Analysis of Synthetic Routes

| Parameter | Method 1 (DCC/HOBt) | Method 2 (EDCI/HOBt) |

|---|---|---|

| Solvent | DCM, THF | DMF, DCM |

| Temperature | 0–5°C | RT |

| Yield | 70–80% | 75–90% |

| Purity | High (≥95%) | Very high (≥98%) |

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-hydroxyphenyl)-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

Reduction: The carbonyl group in the benzotriazine ring can be reduced to form alcohols.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions often require the use of bases (e.g., NaOH) and solvents (e.g., DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.

Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-hydroxyphenyl)-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide involves its interaction with specific molecular targets:

Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, such as signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Azinphos-ethyl and Azinphos-methyl

- Structure: Both are organophosphate insecticides containing the 4-oxo-1,2,3-benzotriazin-3(4H)-yl group linked to a phosphorodithioate ester (e.g., O,O-diethyl S-[[4-oxo-1,2,3-benzotriazin-3(4H)-yl]methyl] ester for Azinphos-ethyl) .

- Azinphos derivatives act as acetylcholinesterase inhibitors, while the target compound’s amide linkage suggests divergent bioactivity, possibly as a protease inhibitor or antioxidant .

N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide (Compound 8 in )

- Structure: Contains a chlorophenyl group and hydroxamic acid moiety but lacks the benzotriazinone core.

- Function : Demonstrated antioxidant activity in DPPH and β-carotene assays .

- Comparison: The target compound’s benzotriazinone group may confer additional redox or metal-chelating properties absent in simpler hydroxamic acids.

Functional Analogs with Chlorophenyl/Hydroxamic Acid Groups

Butylated Hydroxyanisole (BHA)

- Function : Widely used as a lipid peroxidation inhibitor.

- Comparison: The target compound’s hybrid structure (chlorophenol + benzotriazinone) may offer dual mechanisms: radical scavenging (via phenolic -OH) and enzyme modulation (via benzotriazinone) .

Comparative Data Table

Research Implications and Limitations

- Data Gaps: No direct pharmacological or toxicological data for the target compound are available in the provided evidence. Further studies are needed to validate its mechanisms and compare efficacy metrics (e.g., IC₅₀, LD₅₀) with reference compounds.

- Safety Considerations: Unlike Azinphos derivatives (organophosphates with neurotoxicity risks), the target compound’s amide linkage may reduce acute toxicity, aligning it with safer therapeutic agents .

Biological Activity

N-(5-chloro-2-hydroxyphenyl)-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide is a synthetic compound that has attracted attention due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- A chloro-substituted phenolic ring .

- A benzotriazine moiety , which is known for its diverse biological activities.

- An amide functional group , which often plays a crucial role in biological interactions.

The molecular formula is , and its IUPAC name reflects its intricate structure.

Antimicrobial Activity

Research indicates that N-(5-chloro-2-hydroxyphenyl)-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial and fungal strains. Notably:

- Bacterial Strains : The compound showed activity comparable to standard antibiotics such as penicillin and ciprofloxacin, indicating its potential as an antimicrobial agent.

- Fungal Strains : It was also effective against several fungal pathogens, suggesting broad-spectrum antifungal activity.

The proposed mechanism of action involves the inhibition of key enzymatic pathways in target organisms. The compound appears to interfere with:

- Photosynthetic Electron Transport : Similar compounds have been shown to inhibit photosystem II in chloroplasts, disrupting photosynthesis in plants. This suggests that N-(5-chloro-2-hydroxyphenyl)-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide may share this mode of action.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be correlated with its structural features. Key observations include:

- Chloro Substitution : The presence of the chloro group enhances lipophilicity and may improve membrane penetration.

- Benzotriazine Core : This moiety is associated with various biological activities, including anti-cancer properties.

- Amide Linkage : Amides are known to participate in hydrogen bonding, which can enhance binding affinity to biological targets.

Case Studies

Several studies have evaluated the biological activity of related compounds:

- Study on 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides : This research highlighted the broad-spectrum antimicrobial properties of similar compounds and established a correlation between structure and biological activity through SAR analysis .

- Photosynthesis Inhibition Studies : Compounds with similar structural features were tested for their ability to inhibit photosynthetic electron transport in spinach chloroplasts. Results indicated that these compounds could effectively disrupt the photosynthetic process .

Conclusions

N-(5-chloro-2-hydroxyphenyl)-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide exhibits promising biological activity, particularly in antimicrobial applications. Its unique chemical structure contributes significantly to its efficacy against various pathogens. Further research is warranted to fully elucidate its mechanisms of action and explore potential therapeutic applications.

Q & A

Basic Research Questions

Q. What are the key synthetic steps for preparing N-(5-chloro-2-hydroxyphenyl)-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, including:

- Amide Coupling : Use coupling agents like EDCI or DCC to link the chlorophenol moiety to the benzotriazine-hexanamide backbone.

- Functional Group Protection : Protect reactive hydroxyl or amine groups during intermediate steps to prevent side reactions.

- Purification : Employ column chromatography or recrystallization to isolate high-purity intermediates and final products .

- Optimization : Reaction yields can be improved by optimizing solvent polarity (e.g., DMF for polar intermediates) and temperature control (e.g., 0–5°C for sensitive steps) .

Q. How is the molecular structure of this compound characterized?

- Methodological Answer :

- Spectroscopy : Use -NMR and -NMR to confirm proton and carbon environments, focusing on aromatic (benzotriazine) and amide signals.

- X-ray Crystallography : For absolute configuration, employ SHELX software for structure refinement (e.g., SHELXL-2018/3) to resolve electron density maps .

- Mass Spectrometry : High-resolution mass spectrometry (HR-MS) validates molecular weight (±1 ppm accuracy) .

Q. What preliminary biological assays are suitable for evaluating its activity?

- Methodological Answer :

- Antimicrobial Testing : Use broth microdilution assays (CLSI guidelines) against S. aureus and E. coli, with MIC values reported in µg/mL .

- Cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) via MTT assays, comparing IC₅₀ values to reference drugs like doxorubicin .

Advanced Research Questions

Q. How can reaction yields be optimized for derivatives with modified benzotriazine moieties?

- Methodological Answer :

- Design of Experiments (DoE) : Apply factorial design to test variables (e.g., catalyst loading, solvent polarity) and identify optimal conditions.

- Catalyst Screening : Test Pd-based catalysts for cross-coupling reactions or organocatalysts for asymmetric synthesis .

- Real-Time Monitoring : Use in-situ FTIR or HPLC to track reaction progress and minimize byproduct formation .

Q. How to resolve contradictions in biological activity data across different assays?

- Methodological Answer :

- Purity Validation : Confirm compound integrity via HPLC (≥95% purity) to rule out impurities skewing results.

- Assay Replication : Repeat assays in triplicate under controlled conditions (pH, temperature) to assess reproducibility.

- Target Validation : Use siRNA knockdown or CRISPR-Cas9 to confirm biological targets (e.g., kinase inhibition) .

Q. What computational strategies predict interactions between this compound and biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., DNA gyrase) or receptors.

- Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns trajectories (GROMACS/AMBER) to assess binding free energy (ΔG) .

- QSAR Modeling : Corrogate substituent effects (e.g., chloro vs. fluoro) on bioactivity using partial least squares regression .

Q. How to evaluate the compound’s stability under physiological conditions?

- Methodological Answer :

- pH Stability Studies : Incubate in buffers (pH 1.2–7.4) and monitor degradation via HPLC at 24/48/72 hours.

- Thermal Analysis : Use TGA/DSC to determine decomposition temperatures and identify stable polymorphs .

- Metabolite Identification : Perform LC-MS/MS to detect phase I/II metabolites in liver microsome assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.